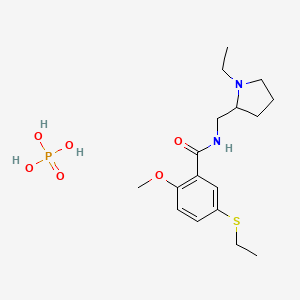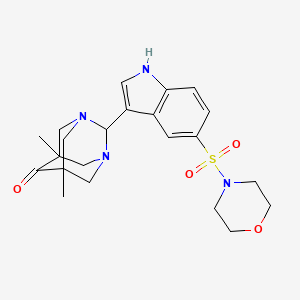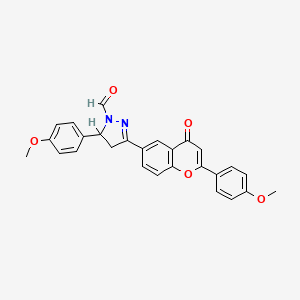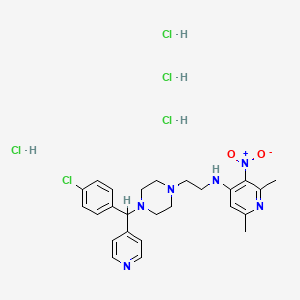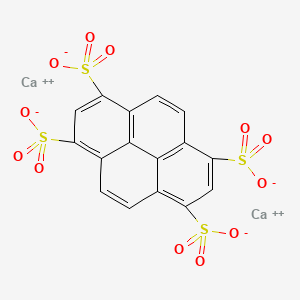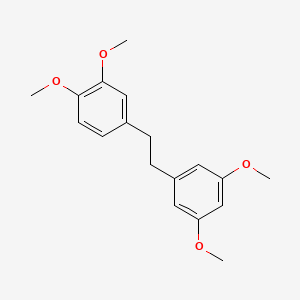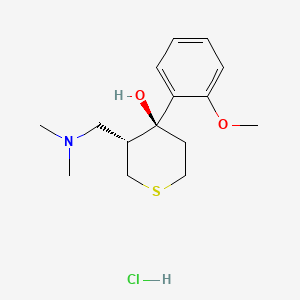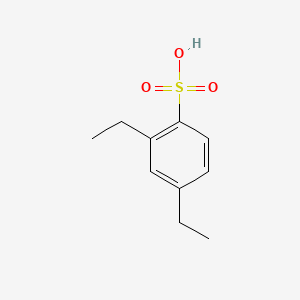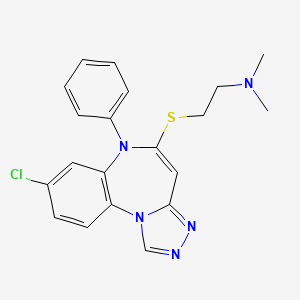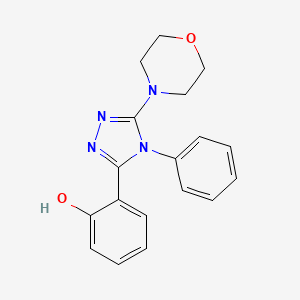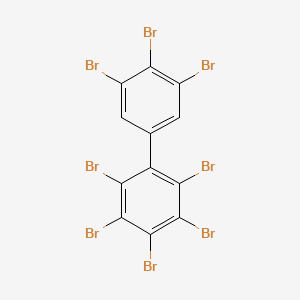
2,3,3',4,4',5,5',6-Octabromobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with multiple bromine atoms. This compound is known for its use as a flame retardant, particularly in plastics used in electronic devices, textiles, and other materials to reduce flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the product. The bromination is typically carried out in reactors with precise control over reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Investigated for its potential impact on human health, particularly its endocrine-disrupting properties.
Industry: Widely used as a flame retardant in electronic devices, textiles, and other materials
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. the compound’s persistence in the environment and potential for bioaccumulation raise concerns about its long-term effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,3’,4,4’,5,6-Octabromobiphenyl
- 2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl Ether
- 2,3,3’,4,4’,5,6-Heptabromobiphenyl
Uniqueness
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, but also raises concerns about its environmental persistence and potential health impacts .
Properties
CAS No. |
915039-12-2 |
|---|---|
Molecular Formula |
C12H2Br8 |
Molecular Weight |
785.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H |
InChI Key |
CHJHBOFOLOYRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


